N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Structural differentiation Linker geometry Hydrogen bond donor topology

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034441-03-5, molecular formula C₁₉H₁₇NO₅, molecular weight 339.3 g/mol) is a synthetic small molecule combining a benzofuran heterocycle, a 2-hydroxypropyl linker bearing a chiral secondary alcohol, and a 1,3-benzodioxole-5-carboxamide terminus. The compound belongs to the broader oxygen-containing heterocyclic class that has been explored for phosphodiesterase (PDE) IV inhibition, inflammatory modulation, and monoamine transporter interactions, though target-specific data for this exact compound remain unpublished in peer-reviewed literature.

Molecular Formula C19H17NO5
Molecular Weight 339.347
CAS No. 2034441-03-5
Cat. No. B2673751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034441-03-5
Molecular FormulaC19H17NO5
Molecular Weight339.347
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4O3)O
InChIInChI=1S/C19H17NO5/c1-19(22,17-9-12-4-2-3-5-14(12)25-17)10-20-18(21)13-6-7-15-16(8-13)24-11-23-15/h2-9,22H,10-11H2,1H3,(H,20,21)
InChIKeyAQTUWISSCSDSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034441-03-5): Procurement-Relevant Structural and Physicochemical Baseline


N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034441-03-5, molecular formula C₁₉H₁₇NO₅, molecular weight 339.3 g/mol) is a synthetic small molecule combining a benzofuran heterocycle, a 2-hydroxypropyl linker bearing a chiral secondary alcohol, and a 1,3-benzodioxole-5-carboxamide terminus [1]. The compound belongs to the broader oxygen-containing heterocyclic class that has been explored for phosphodiesterase (PDE) IV inhibition, inflammatory modulation, and monoamine transporter interactions, though target-specific data for this exact compound remain unpublished in peer-reviewed literature [2]. Its computed topological polar surface area (TPSA) is 80.9 Ų with a cLogP of 2.5 and two hydrogen bond donors, distinguishing it from close structural analogs in terms of predicted permeability and solubility profiles [1].

Why N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Substitution within the benzofuran-benzodioxole carboxamide family is non-trivial because small structural perturbations at the linker region or terminal heterocycle profoundly alter hydrogen-bonding capacity, stereoelectronic character, and predicted target engagement. The target compound possesses three differentiating structural features that are absent in any single comparator: (i) a secondary alcohol at the 2-position of the propyl linker, providing an additional hydrogen bond donor with defined stereochemical orientation; (ii) a benzofuran-2-yl moiety whose extended π-system and oxygen lone pair orientation differ from furan or substituted-phenyl analogs; and (iii) a benzodioxole-5-carboxamide terminus whose methylenedioxy ring constrains the aromatic electronics and contributes to metabolic stability distinct from simple benzamides [1]. When one of these features is altered—as in the 3-hydroxypropyl positional isomer (CAS 1448137-60-7), the furan analog, or the dimethylaminoethyl derivative—both computed physicochemical properties (cLogP, TPSA) and class-level biological SAR expectations diverge, making generic interchange scientifically unjustifiable without direct comparative data [2]. The absence of publicly available bioassay results for any member of this specific sub-series means that procurement decisions must be guided by the structural uniqueness of this compound rather than by assumed pharmacological equivalence to in-class alternatives [2].

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Linker Regioisomerism: 2-Hydroxypropyl vs. 3-Hydroxypropyl Positional Differentiation Determines Hydrogen Bond Donor Topology

The target compound places the secondary alcohol at the 2-position of the propyl linker (alpha to the benzofuran ring), whereas the closest positional isomer N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1448137-60-7) shifts the hydroxyl to the 3-position (beta to the benzofuran) [1]. Although both share the molecular formula C₁₉H₁₇NO₅ and identical molecular weight (339.3 g/mol), the 2-hydroxy substitution creates a chiral center one carbon closer to the aromatic system, altering the dihedral angle between the benzofuran plane and the carboxamide nitrogen. This positional change predictably modifies intramolecular hydrogen bonding potential and target-binding pharmacophore geometry, a principle supported by SAR studies on analogous benzodioxole-carboxamide series where linker length and hydroxyl placement critically govern potency [2]. No published head-to-head bioassay comparison between the 2-OH and 3-OH isomers is available.

Structural differentiation Linker geometry Hydrogen bond donor topology

Computed Lipophilicity (cLogP) Differentiation: Benzofuran vs. Furan Heterocycle Substitution Alters Predicted Membrane Permeability

Replacing the benzofuran-2-yl group of the target compound with a furan-2-yl group yields N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (C₁₅H₁₅NO₅, MW 289.3 g/mol). This substitution removes the fused benzene ring, reducing molecular weight by 50 Da and decreasing the computed XLogP3-AA from 2.5 (target) to an estimated lower value for the furan analog, reflecting the loss of four aromatic carbons [1]. The target compound's higher lipophilicity is expected to enhance passive membrane permeability and alter tissue distribution relative to the furan comparator, a distinction relevant for CNS-penetrant screening cascades where benzofuran-containing ligands typically exhibit superior brain penetration over furan congeners in the benzodioxole-carboxamide class . No direct comparative permeability or distribution data are published for either compound.

Lipophilicity ADME prediction Heterocycle substitution

Hydrogen Bond Donor Count Differentiation: Tertiary Amine Analog Lacks Key H-Bond Donor Present in Target Compound

The closest commercially available analog, N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034311-01-6), replaces the secondary alcohol of the target compound with a dimethylamino group, eliminating one hydrogen bond donor (HBD) while adding a basic nitrogen with a tertiary amine [1]. The target compound possesses two HBDs (hydroxyl + amide NH), whereas the dimethylamino analog has only one (amide NH). This fundamental change in hydrogen bond donor capacity (2 → 1) is predicted to alter aqueous solubility, crystal packing, and target pharmacophore complementarity—particularly for binding pockets requiring dual HBD engagement from the linker region. In the broader benzodioxole-carboxamide class, the presence or absence of a linker hydroxyl group has been shown to shift selectivity between MAO-A and MAO-B isoforms by over 10-fold, underscoring the functional impact of this single HBD difference [2]. No direct comparative bioassay data exist for these two specific compounds.

Hydrogen bonding Receptor pharmacophore Solubility

Benzodioxole-5-carboxamide vs. Benzamide Terminal Group: Class-Level Evidence for Enhanced Metabolic Stability and MAO-B Selectivity

The target compound's benzo[d][1,3]dioxole-5-carboxamide terminus distinguishes it from the simpler benzamide analog N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzamide (CAS 2034492-75-4, MW 295.3 g/mol). In the broader benzodioxole-5-carboxamide chemotype, the methylenedioxy ring has been shown to confer reversible competitive MAO-B inhibition with nanomolar potency (e.g., N-(2,4-dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide: MAO-B IC₅₀ = 56 nM, Kᵢ = 6.3 nM; MAO-A IC₅₀ = 126 nM) [1]. Removal of the benzodioxole to yield a simple benzamide shifts selectivity toward MAO-A (IC₅₀ = 126 nM for MAO-A; substantially reduced MAO-B activity), indicating that the methylenedioxy ring is a critical determinant of MAO-B potency and selectivity within this scaffold class [1]. While the target compound has not been directly assayed against MAO isoforms, the class-level SAR strongly suggests that the benzodioxole-5-carboxamide terminus provides a selectivity and potency advantage over the benzamide analog for MAO-B–associated target product profiles [1].

Metabolic stability MAO inhibition Terminal group SAR

Chirality and Stereochemical Complexity: The Target Compound Is the Only Member of Its Immediate Sub-Series Bearing an Undefined Chiral Secondary Alcohol

The target compound contains one undefined stereocenter at the 2-hydroxypropyl carbon (C2 of the propyl linker), whereas the closest des-hydroxy analog N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide and the dimethylamino analog lack this chiral center entirely [1]. PubChem confirms one undefined atom stereocenter for the target compound versus zero for both the des-hydroxy and dimethylamino congeners [1]. In the broader benzofuran-benzodioxole patent space (US6514996B2), stereochemistry at the linker position is explicitly claimed as a determinant of PDE IV inhibitory potency, with enantiomeric pairs often displaying divergent IC₅₀ values [2]. The racemic nature of commercially available material means that procurement of the single enantiomer (if required) necessitates chiral resolution or asymmetric synthesis, a consideration not applicable to achiral comparators. No enantiomer-specific bioactivity data are published for this compound.

Chirality Stereochemistry Enantiomeric differentiation

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide: Evidence-Grounded Research and Industrial Application Scenarios


MAO-B Isoform Selectivity Screening with Benzodioxole-5-carboxamide Scaffold Optimization

Based on class-level evidence that the benzo[d][1,3]dioxole-5-carboxamide terminus confers nanomolar MAO-B inhibition (IC₅₀ = 56 nM for close analog ST-2043) with >2-fold selectivity over MAO-A, this compound is suited as a scaffold-hopping starting point for CNS-targeted MAO-B inhibitor programs [1]. Its 2-hydroxypropyl linker introduces stereochemical complexity absent in the simpler anilide analogs, potentially fine-tuning isoform selectivity. Procurement of this compound over the benzamide analog (which favors MAO-A) is justified for any screening cascade focused on MAO-B–driven indications such as Parkinson's disease or depression.

Linker Geometry SAR: 2-Hydroxypropyl vs. 3-Hydroxypropyl Positional Scanning

The target compound serves as the 2-hydroxypropyl regioisomer in a matched-pair analysis with its 3-hydroxypropyl isomer (CAS 1448137-60-7). Both share identical molecular formula and weight but differ in the hydroxyl position along the propyl linker, enabling direct interrogation of how linker hydroxyl placement affects target engagement, solubility, and metabolic stability [1]. This matched pair is valuable for medicinal chemistry programs exploring optimal linker geometry in benzofuran-benzodioxole conjugates.

CNS Penetration-Focused Lead Identification Leveraging Benzofuran Lipophilicity Advantage

With a computed cLogP of 2.5 conferred by the benzofuran-2-yl moiety (versus the lower lipophilicity of furan analogs), the target compound is positioned within the favorable lipophilicity range for CNS drug discovery (cLogP 2–4) [1]. The benzofuran ring provides an extended aromatic surface for π-stacking interactions with target proteins while maintaining a TPSA (80.9 Ų) compatible with blood-brain barrier penetration. Procurement of this compound over the furan analog is indicated for programs requiring CNS exposure or enhanced protein-binding capacity via the benzofuran moiety.

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

As the only member of its immediate sub-series bearing a chiral secondary alcohol, the target compound enables enantiomer-specific pharmacological profiling. Patent literature (US6514996B2) establishes that stereochemistry at the linker position influences PDE IV inhibitory potency within the benzofuran/benzodioxole class, providing a precedent for enantiomer-dependent activity [2]. Procurement of the racemate allows subsequent chiral resolution and comparative testing of (R)- and (S)-enantiomers, a differentiation axis that is unavailable for the achiral des-hydroxy and dimethylamino analogs. This is particularly relevant for programs where target stereospecificity is hypothesized.

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